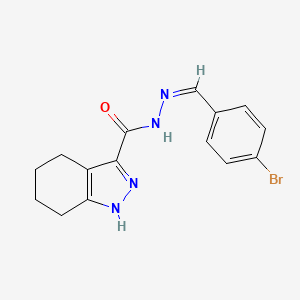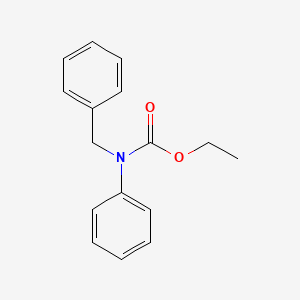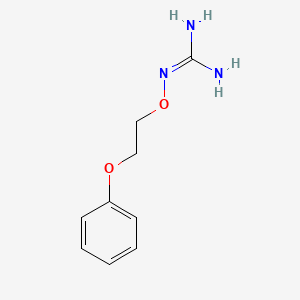![molecular formula C22H14BrCl3N2O B11996388 2-(4-Bromophenyl)-7,9-dichloro-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996388.png)
2-(4-Bromophenyl)-7,9-dichloro-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-BR-PH)-6,8-DI-CL-4-(4-CL-PH)-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE is a complex organic compound with the molecular formula C22H16BrClN2O
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BR-PH)-6,8-DI-CL-4-(4-CL-PH)-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE typically involves a multi-step process. One common method includes the condensation of aryl aldehydes with acetophenones in the presence of ammonium acetate and a suitable catalyst such as cobalt(II) chloride hexahydrate (CoCl2.6H2O). This reaction is often carried out under solvent-free conditions, which not only simplifies the process but also enhances the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining consistent reaction conditions and improving overall efficiency. The choice of catalysts and reaction conditions may vary depending on the specific requirements and desired properties of the final product.
化学反応の分析
Types of Reactions
2-(4-BR-PH)-6,8-DI-CL-4-(4-CL-PH)-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF).
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
科学的研究の応用
2-(4-BR-PH)-6,8-DI-CL-4-(4-CL-PH)-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE has a wide range of scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
作用機序
The mechanism of action of 2-(4-BR-PH)-6,8-DI-CL-4-(4-CL-PH)-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Some compounds similar to 2-(4-BR-PH)-6,8-DI-CL-4-(4-CL-PH)-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE include:
- 2-(4-BR-PH)-8-CL-4-PHENYL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE
- 4-(4-BR-PH)-2-(4-CL-PH)-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE
Uniqueness
What sets 2-(4-BR-PH)-6,8-DI-CL-4-(4-CL-PH)-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE apart from similar compounds is its unique combination of substituents and structural features
特性
分子式 |
C22H14BrCl3N2O |
|---|---|
分子量 |
508.6 g/mol |
IUPAC名 |
2-(4-bromophenyl)-7,9-dichloro-5-(4-chlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H14BrCl3N2O/c23-14-5-1-12(2-6-14)19-11-20-17-9-16(25)10-18(26)21(17)29-22(28(20)27-19)13-3-7-15(24)8-4-13/h1-10,20,22H,11H2 |
InChIキー |
IOLFPQIWQHHUDJ-UHFFFAOYSA-N |
正規SMILES |
C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,4-dimethylphenoxy)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11996318.png)

![Ethyl 4-[(4-chlorophenyl)amino]butanoate](/img/structure/B11996323.png)
![4-Chloro-2-[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11996325.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996331.png)
![4-[(E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid](/img/structure/B11996334.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996342.png)
![Methyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11996362.png)

![5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11996372.png)

![8-(benzylsulfanyl)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996376.png)

